Coelenterazine f

Vue d'ensemble

Description

Coelenterazine f is a synthetic derivative of the naturally occurring compound coelenterazine, which is found in various bioluminescent marine organisms. This compound is known for its role as a substrate in bioluminescent reactions, particularly in the presence of calcium ions. It is widely used in scientific research due to its enhanced luminescent properties compared to its natural counterpart.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of coelenterazine f involves several steps, starting from commercially available precursorsThe reaction conditions typically involve the use of organic solvents such as methanol or ethanol, and the reactions are carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often purified using chromatographic techniques and stored under inert conditions to maintain stability .

Analyse Des Réactions Chimiques

Types of Reactions: Coelenterazine f undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. The most notable reaction is its oxidation in the presence of molecular oxygen, which leads to the emission of light.

Common Reagents and Conditions:

Oxidation: Typically involves molecular oxygen or hydrogen peroxide as the oxidizing agent.

Reduction: Can be achieved using reducing agents such as sodium borohydride.

Substitution: Various nucleophiles can be used to introduce different substituents on the imidazopyrazinone core.

Major Products: The primary product of the oxidation reaction is coelenteramide, which is formed along with the emission of light. Other products depend on the specific reagents and conditions used in the reactions .

Applications De Recherche Scientifique

Key Applications

- Calcium Measurement : Coelenterazine f is primarily used in bioluminescent assays to measure intracellular calcium concentrations. When complexed with aequorin, it provides significantly higher luminescence intensity—approximately 20 times greater than native coelenterazine—making it ideal for detecting low calcium levels (0.1 µM to >100 µM) .

- Gene Reporter Assays : The compound serves as a substrate for Renilla luciferase, facilitating gene expression studies. Researchers utilize this compound in reporter assays to monitor gene activity in real-time, providing insights into cellular processes and gene regulation mechanisms .

- Protein-Protein Interaction Studies : this compound is employed in fluorescence resonance energy transfer (FRET) assays to study interactions between proteins. This application is crucial for understanding signaling pathways and cellular communication .

- Antioxidant Research : Recent studies suggest that this compound may possess antioxidant properties, offering potential applications in neuroprotection against reactive oxygen species (ROS). This aspect opens avenues for investigating its role in diseases like Alzheimer's and Parkinson's .

- Calcium Imaging in Live Cells : A study demonstrated the efficacy of this compound in live-cell imaging to monitor calcium fluctuations in neuronal cells over extended periods. The results indicated that this compound allowed for prolonged observation without significant phototoxicity or signal degradation .

- Gene Expression Profiling : In a gene reporter assay utilizing this compound with Renilla luciferase, researchers were able to profile the expression of target genes under different experimental conditions, revealing insights into the regulatory mechanisms governing gene expression during cellular stress responses .

- Antioxidant Activity Evaluation : Another investigation assessed the antioxidant capabilities of this compound in neuronal cell cultures exposed to oxidative stress. The findings suggested that this compound effectively reduced ROS levels, highlighting its potential therapeutic applications .

Mécanisme D'action

The mechanism of action of coelenterazine f involves its oxidation by luciferase enzymes in the presence of molecular oxygen. This reaction produces an excited state intermediate, which emits light as it returns to the ground state. The emitted light can be detected and measured, making this compound a valuable tool in various analytical applications .

Comparaison Avec Des Composés Similaires

Coelenterazine h: Another synthetic derivative with higher sensitivity to calcium ions.

DeepBlueC: Known for its bright luminescence and stability.

Native Coelenterazine: The natural form found in marine organisms.

Uniqueness of Coelenterazine f: this compound is unique due to its enhanced luminescent properties, making it more suitable for applications requiring high sensitivity and brightness. Its specific substituents also provide better stability and compatibility with various biological systems .

Activité Biologique

Coelenterazine f (CTZ-f) is a luciferin derivative that plays a crucial role in bioluminescence, particularly in marine organisms. It is utilized by various luciferases, including those from Renilla and other marine species. This article explores the biological activity of CTZ-f, focusing on its bioluminescent properties, applications in research, and comparative analysis with other coelenterazine derivatives.

Overview of this compound

This compound is characterized by its unique structure, which allows it to serve as a substrate for bioluminescent reactions. The compound exhibits specific photophysical properties, making it an effective luciferin in various biochemical assays.

Structural Characteristics

- Chemical Formula : C₁₃H₁₃N₃O₃S

- Molecular Weight : 273.32 g/mol

- Emission Max : 473 nm

- Relative Luminescence Capacity : 0.80 (compared to native coelenterazine)

- Half-rise Time : 0.4-0.8 seconds

Bioluminescent Properties

CTZ-f exhibits significant bioluminescent activity when oxidized by specific luciferases. The oxidation process typically results in the production of coelenteramide and light emission, which can be quantified for various applications.

Comparative Luminescence Data

| Analog | Emission Max (nm) | Relative Luminescence Capacity | Half-rise Time (s) |

|---|---|---|---|

| Coelenterazine | 465 | 100 | 0.4-0.8 |

| This compound | 473 | 80 | 0.4-0.8 |

| Coelenterazine h | 475 | 82 | 0.4-0.8 |

| Coelenterazine cp | 442 | 95 | 0.15-0.3 |

The bioluminescence reaction involving CTZ-f is catalyzed by luciferases through a series of enzyme-substrate interactions:

- Binding : CTZ-f binds to the active site of the luciferase enzyme.

- Oxidation : The enzyme catalyzes the oxidation of CTZ-f, leading to the formation of a reactive intermediate.

- Light Emission : The decay of this intermediate results in the emission of light at specific wavelengths.

Research indicates that variations in the structure of coelenterazine derivatives significantly affect their luminescent properties and enzymatic efficiency .

Case Study 1: Bioluminescent Probes

Recent studies have developed optical probes utilizing CTZ-f for real-time monitoring of biological processes, particularly in calcium signaling pathways. For instance, LuCID probes have been engineered to leverage the luminescent properties of CTZ-f to provide insights into cellular dynamics under varying calcium concentrations .

Case Study 2: Gene Reporter Assays

CTZ-f has been employed in gene reporter assays due to its efficient luminescence when activated by luciferases like Renilla luciferase. These assays are critical for studying gene expression and cellular responses to stimuli .

Research Findings

- Kinetic Studies : Kinetic analyses have shown that CTZ-f demonstrates comparable luminescence kinetics to native coelenterazine but with enhanced stability under certain conditions .

- Photoprotein Activation : Semi-synthetic photoproteins activated by CTZ-f exhibit diverse bioluminescence activities, influenced by structural modifications at the C-6 position of the imidazopyrazinone core .

- Thermal Stability : The thermal stability of CTZ-f has been assessed, indicating that it retains its luminescent properties over a range of temperatures, making it suitable for various experimental conditions .

Propriétés

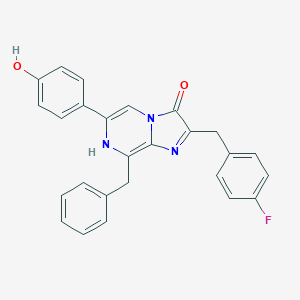

IUPAC Name |

8-benzyl-2-[(4-fluorophenyl)methyl]-6-(4-hydroxyphenyl)imidazo[1,2-a]pyrazin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20FN3O2/c27-20-10-6-18(7-11-20)15-23-26(32)30-16-24(19-8-12-21(31)13-9-19)28-22(25(30)29-23)14-17-4-2-1-3-5-17/h1-13,16,31-32H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEMQQZHHXCOKGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=C(C=C4)F)C5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376388 | |

| Record name | Coelenterazine f | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123437-16-1 | |

| Record name | Coelenterazine f | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What organisms are known to utilize Coelenterazine f for bioluminescence, and are there any specific characteristics of this molecule that make it suitable for this purpose?

A1: [] this compound is a known bioluminescent substrate for Aequorea macrodactyla, a common jellyfish species found in the East China Sea. While the provided abstract doesn't delve into the specific characteristics of this compound that make it suitable for bioluminescence, it does highlight its role in this process within the jellyfish species. Further research would be needed to explore the structural features and mechanisms that enable this compound to participate in bioluminescent reactions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.